3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-ethylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S/c1-2-25(23,24)19-9-7-16(8-10-19)14(21)20(15(22)18-16)11-12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVMTGSTLPCTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through several synthetic routes. One common method involves the use of asymmetric alkylation and reduction reactions. For example, enantio- and diastereo-selective synthesis can be performed using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . Another approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Overview
3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structural features and functional groups make it an interesting candidate for various scientific research applications, particularly in chemistry, biology, and medicine.
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through several methods, including asymmetric alkylation and reduction reactions. The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical for its functionalization and application in research.
Chemistry
- Building Block for Complex Synthesis : The compound serves as a precursor for synthesizing more complex spirocyclic compounds. Its unique structure allows for the development of novel materials with tailored properties.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties due to its ability to interact with specific cellular pathways.
Medicine
- Therapeutic Agent : The compound is being explored as a therapeutic agent due to its unique structural features that may influence biological activity. Its mechanism of action may involve modulation of enzyme activity or receptor interactions.
Industry
- Catalyst Development : It is utilized in the development of novel catalysts for chemical reactions, enhancing reaction efficiency and selectivity.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies assessed the anticancer activity of this compound on different cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through specific molecular pathways, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the chlorobenzyl and ethylsulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
Uniqueness
3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure
Biological Activity
3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazaspiro compounds, characterized by a spirocyclic structure that includes both nitrogen and sulfur atoms. Its molecular formula is , with a molecular weight of approximately 371.8 g/mol . The presence of the chlorobenzyl and ethylsulfonyl groups contributes to its chemical reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Potential
A study highlighted the anticancer activity of triazaspiro derivatives, including the target compound. These derivatives were evaluated against human cancer cell lines and demonstrated significant cytotoxic effects. For instance, one derivative showed an IC50 value of 4.363 μM against HCT116 colon cancer cells . The mechanism was linked to the inhibition of tyrosine kinases involved in cancer cell proliferation.
Cardioprotective Effects
Research has indicated that derivatives of triazaspiro compounds can inhibit permeability transition pores in mitochondria. This mechanism is crucial for preventing cardiotoxicity related to certain chemotherapeutic agents like Oligomycin A. The study demonstrated that these compounds could protect cardiac cells from apoptosis induced by oxidative stress .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been investigated. It may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can enhance cholinergic signaling in the brain, which is beneficial for cognitive function .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value indicating potent activity against specific cancer types.
-
Cardioprotection Research :
- Objective : To assess the cardioprotective mechanisms of triazaspiro derivatives.
- Findings : The study revealed that these compounds could prevent mitochondrial dysfunction and apoptosis in cardiac cells under stress conditions.
Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
HPLC : Use a C18 column (e.g., Chromolith) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) .
Stability Studies : Store samples at +4°C and monitor degradation via LC-MS over 6 months. Check for hydrolysis of the sulfonyl group .
Advanced: How to evaluate environmental fate and toxicity for this compound?
Methodological Answer :
Follow ecotoxicology frameworks (e.g., OECD guidelines):
Biodegradation : Use soil slurry tests to measure half-life under aerobic conditions .
Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (48-hr LC50) .
Bioaccumulation : Calculate logP values (e.g., using XLogP3) to predict lipid solubility .
Basic: What safety precautions are required during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
